

Comparative Guide: NMR Spectral Analysis of N-Methyl-D-tryptophan

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Compound of Interest

Compound Name: *n*-Methyl-d-tryptophan

CAS No.: 862504-05-0

Cat. No.: B1493803

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Executive Summary & Structural Context[1][2][3][4][5][6][7]

N-Methyl-D-tryptophan (N-Me-D-Trp) is a critical non-proteinogenic amino acid used in peptidomimetics to induce proteolytic resistance and alter peptide backbone conformation.[1] Unlike its parent compound (L-Tryptophan), the introduction of a methyl group on the

-amine and the inversion of stereochemistry (D-configuration) drastically alter its pharmacological profile and spectral behavior.[1]

This guide provides a technical comparison of N-Me-D-Trp against its primary alternatives: L-Tryptophan (Parent) and N-Methyl-L-Tryptophan (Enantiomer). We focus on Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool for structural validation and enantiomeric purity assessment.[1]

Why This Analysis Matters

- **Metabolic Stability:** The N-methyl group prevents enzymatic degradation by aminopeptidases.[1]

- Conformational Rigidity: It restricts torsion angles, favoring specific secondary structures (e.g., α -turns).^[1]
- QC Challenge: Distinguishing the D-enantiomer from the L-enantiomer (a common impurity from synthesis) requires specialized NMR techniques, as they are spectrally identical in achiral environments.

Comparative Spectral Characterization

The following data compares N-Me-D-Trp with L-Tryptophan. Note that while N-Me-D-Trp and N-Me-L-Trp have identical spectra in achiral solvents (DMSO-d

), they differ significantly from the non-methylated parent.

^1H NMR Chemical Shift Comparison (DMSO-d)

The most diagnostic feature of N-Me-D-Trp is the appearance of the N-methyl singlet and the shift in the

-proton environment.

Feature	N-Methyl-D-Tryptophan (ppm)	L-Tryptophan (Parent) (ppm)	Spectral Causality
Indole NH	10.8 - 11.0 (s)	10.8 - 11.0 (s)	Indole ring electronics remain largely unaffected by -methylation.
Aromatic (C2-H)	7.1 - 7.2 (d)	7.1 - 7.2 (d)	Protons on the indole ring (C2, C4-C7) show minimal perturbation.
-CH	3.6 - 3.8 (m)	3.4 - 3.5 (m)	Deshielding due to the inductive effect of the tertiary amine (if protonated) or steric bulk of the methyl group.[1]
-CH	3.1 - 3.3 (m)	2.9 - 3.2 (m)	Diastereotopic splitting often increases due to restricted rotation caused by the N-methyl group.[1]
-Methyl	2.35 - 2.45 (s)	Absent	Key Identifier. Appears as a sharp singlet (or doublet if coupled to NH in acidic conditions).[1]
Amine NH	Broad (variable)	Broad (variable)	N-Me-Trp has a secondary amine (1H); Trp has a primary amine (2H).[1] Exchange rates differ. [2][1]

Experimental Note: In DMSO-d

, the Indole NH is sharp and visible.[1] In D

O, this signal disappears due to deuterium exchange.[2][1]

¹³C NMR Chemical Shift Comparison

Carbon Position	N-Me-D-Trp (ppm)	L-Tryptophan (ppm)	Interpretation
Carbonyl (C=O)	~170.0	~171.0	Slight upfield shift due to electron donation from the N-methyl group.
-Carbon	62.0 - 64.0	55.0 - 56.0	Diagnostic Shift. Methylation causes a significant downfield shift (-effect) on the -carbon.[1]
-Methyl	32.0 - 34.0	Absent	Distinct signal in the aliphatic region, absent in the parent compound.
Indole Carbons	109 - 136	109 - 136	Aromatic region remains consistent between analogs.[1]

Distinguishing Alternatives: Enantiomeric Purity (D vs. L)

The most critical QC challenge is distinguishing N-Me-D-Trp from N-Me-L-Trp. Since enantiomers have identical physical properties in achiral environments, you cannot distinguish them using standard ¹H NMR in DMSO or D

O.[1]

The Solution: Use a Chiral Solvating Agent (CSA) to create a diastereomeric environment.[1]

Protocol: Chiral Discrimination using (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate (BNP)

- Principle: The CSA forms a transient diastereomeric complex with the amino acid enantiomers via hydrogen bonding and ion-pairing.[1] This induces different chemical shifts () for the D and L forms.[1]
- Target Signal: The -Methyl singlet is the best probe; it is sharp, intense, and sensitive to the chiral environment. [1]

Experimental Workflow (Graphviz)



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Figure 1: Workflow for determining enantiomeric purity of **N-Methyl-D-Tryptophan** using NMR.

Detailed Experimental Protocols

To ensure reproducibility and "Trustworthiness" (E-E-A-T), follow these self-validating protocols.

Protocol A: Structural Confirmation (Standard 1D)

Objective: Confirm chemical identity and absence of regiochemical isomers (e.g., 1-Methyl-Trp vs.

-Methyl-Trp).

- Solvent Selection: Use DMSO-d

(99.9% D).[1]

- Reasoning: D

O exchanges the Indole NH, removing a critical diagnostic peak.[1] DMSO preserves it.[1]

- Sample Prep: Dissolve 5-10 mg of N-Me-D-Trp in 600

L DMSO-d

.

- Acquisition:

- Pulse: 30° pulse angle (to prevent saturation).

- Relaxation Delay (D1):

2.0 seconds (essential for accurate integration of aromatic protons).[1]

- Scans: 16-64 scans.

- Validation Check:

- Verify the Indole NH singlet at ~10.9 ppm integrates to 1H.[1]

- Verify the

-Methyl singlet at ~2.35 ppm integrates to 3H.[1]

- Self-Validating Logic: If the methyl signal appears at 3.7-3.8 ppm, you have 1-Methyl-Tryptophan (Indole methylation), not the desired product.

Protocol B: Detection of Residual Solvent/Salts

Commercial sources of N-Me-D-Trp are often isolated as HCl salts or from HPLC purification.

[1]

- Acetate Counter-ion: Look for a singlet at 1.91 ppm (DMSO).[1]
- Methanol: Singlet at 3.16 ppm (DMSO) + OH coupling if dry.[1]

- Triethylamine (TEA): Quartet at 2.4 ppm, Triplet at 0.9 ppm (common in peptide synthesis reagents).[1]

Troubleshooting & Artifacts

Issue	Observation	Root Cause	Remediation
Broad Peaks	Loss of coupling resolution in -H and N-Me.	Rotational isomerism (Rotamers) or intermediate exchange rate of NH protons.[1]	Run the experiment at elevated temperature (e.g., 315 K) to coalesce rotamers or sharpen exchangeable protons.
Missing Indole NH	No signal at 11 ppm. [1][3]	Solvent water content is too high (H-D exchange) or wrong solvent (D O).[1]	Use fresh ampoule of DMSO-d or add molecular sieves.[1]
Extra Doublets	"Shadow" peaks near main signals.[1]	Slow cis/trans isomerization of the N-Methyl amide bond (if N-acylated) or presence of L-enantiomer (only if CSA is present).[1]	If no CSA is present, this indicates chemical impurities or degradation.[1]

References

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- Wishart, D. S., et al. (2022).[1] HMDB 5.0: the Human Metabolome Database for 2022.[1] *Nucleic Acids Research*. [1] (Referenced for standard Tryptophan shifts). [Link\[1\]](#)

- Wenzel, T. J. (2007).[1] Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley-Interscience.[1] (Source for Chiral Solvating Agent protocols).
- SDBS Database. (National Institute of Advanced Industrial Science and Technology).[1] Spectral Database for Organic Compounds. [Link\[1\]](#)

Disclaimer: The spectral data provided are typical values based on high-purity standards in DMSO-d

. Actual shifts may vary slightly (

0.05 ppm) depending on concentration, temperature, and pH.

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Sources

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